molecular formula C16H23N3O2 B7575349 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

Katalognummer B7575349
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: XYCMGLAJBSRNIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide, also known as PPDA, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. PPDA is a small molecule that belongs to the class of N-type calcium channel blockers, which are known to play a crucial role in pain transmission and modulation.

Wirkmechanismus

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide exerts its pharmacological effects by blocking N-type calcium channels, which are known to play a crucial role in pain transmission and modulation. By blocking these channels, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide can reduce the release of neurotransmitters involved in pain signaling, leading to analgesic effects.
Biochemical and Physiological Effects
3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of glutamate release, and the inhibition of the activity of nitric oxide synthase. In addition to its analgesic effects, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for N-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide, including the development of new formulations with improved solubility, the investigation of its potential therapeutic applications in cancer treatment, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide and to determine its potential for use in the treatment of other neurological disorders.

Synthesemethoden

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide can be synthesized using various methods, including the reaction of piperidine with 4-chlorobutyronitrile, followed by reaction with benzene-1,3-dicarbonyl chloride. Another method involves the reaction of piperidine with 4-chlorobutyronitrile, followed by reaction with 1,3-diaminopropane and benzene-1,3-dicarbonyl chloride.

Wissenschaftliche Forschungsanwendungen

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications in various biomedical fields, including pain management, neuroprotection, and cancer treatment. 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been shown to have potent analgesic effects in animal models of neuropathic pain, and it has been suggested that 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide may be a promising candidate for the development of novel pain management drugs.

Eigenschaften

IUPAC Name

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-10-19(14-6-8-18-9-7-14)16(21)13-5-3-4-12(11-13)15(17)20/h3-5,11,14,18H,2,6-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMGLAJBSRNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.